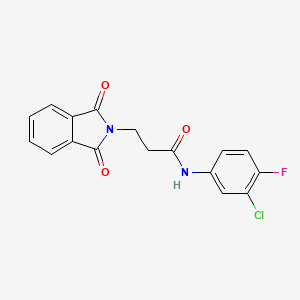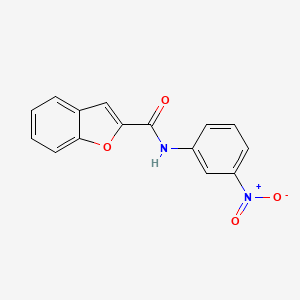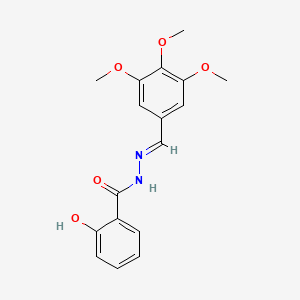![molecular formula C16H18N6O2S2 B5560929 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves multiple steps, including chlorination, ammonolysis, and condensation processes, with a focus on optimizing these steps to improve yield. For example, the improvement on the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide through chlorination, ammonolysis, condensation, and purification steps resulted in a total yield of 75% (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives have been extensively studied. These studies reveal the importance of torsion angles and hydrogen bonding in determining the compound's structure. For example, variations in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles significantly affect the compound's conformation, influencing intermolecular π-π stacking and hydrogen bonding (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
Sulfonamide derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and antimicrobial properties. For instance, Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives exhibiting notable anti-inflammatory, analgesic, and anticancer activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. Such derivatives have shown promise for development into therapeutic agents, highlighting the potential of sulfonamide compounds in cancer therapy and pain management (Küçükgüzel et al., 2013).
Additionally, compounds like thienopyrimidine derivatives have been synthesized and evaluated for their pronounced antimicrobial activity, indicating the role of sulfonamide derivatives in combating microbial infections (Bhuiyan et al., 2006).
Enzyme Inhibition and Antioxidant Activity
Sulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, as well as pigmentation disorders. The study by Lolak et al. (2020) demonstrates that these benzenesulfonamides showed moderate antioxidant activity and significant inhibitory potency against acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
Ligand for Metal Coordination
Sulfonamide derivatives have also been explored for their potential as ligands in metal coordination, which is crucial for developing new materials with specific optical, electrical, or catalytic properties. Jacobs et al. (2013) reported on the molecular and supramolecular structures of various sulfonamide derivatives, highlighting their utility in forming hydrogen-bonded structures and their potential in materials science (Jacobs et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-12-4-5-13(18-11-12)20-15-7-6-14(21-22-15)17-8-9-19-26(23,24)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3,(H,17,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGAPFQBUAASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)